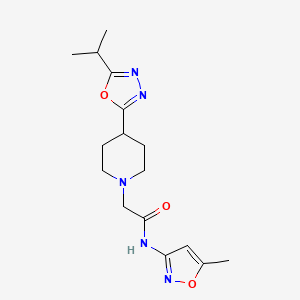
3-(Sulfanylmethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Sulfanylmethyl)phenol is an organic compound with the molecular formula C7H8OS. It consists of a phenol ring (benzene with a hydroxyl group) where a methylthiol group is attached at the third position (meta position) on the ring. This structure suggests potential for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
The synthesis of 3-(Sulfanylmethyl)phenol involves the reaction of vanillin with sodium hydrosulfide followed by acidification to precipitate the compound. The resulting product is then purified using recrystallization techniques. Another method involves the ipso-hydroxylation of arylboronic acids in ethanol using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is scalable and efficient, providing high yields without the need for chromatographic purification.
Analyse Chemischer Reaktionen
3-(Sulfanylmethyl)phenol undergoes various types of chemical reactions:
Oxidation: The thiol group can be oxidized to a sulfenic acid (R-SOH) or further to a sulfonic acid (R-SO2OH) depending on the oxidizing agent.
Alkylation: The thiol group can react with alkylating agents (RX) to form thioethers (R-S-R’).
Acylation: The thiol group can react with acylating agents (RCOX) to form thioesters (R-C(O)-S-R’).
Electrophilic Aromatic Substitution: Phenolic compounds like this compound are known to be very reactive towards electrophilic aromatic substitution.
Wissenschaftliche Forschungsanwendungen
3-(Sulfanylmethyl)phenol and related compounds have been explored for various synthetic pathways and material applications. For instance, research has focused on synthesizing thiols from isobornylphenols, demonstrating the compound’s utility in synthetic organic chemistry for creating thiol-containing molecules. In medicinal chemistry, sulfur-containing phenolic compounds have shown promise in the synthesis of bioactive materials with antioxidant potential. Additionally, sulfanylphenol derivatives have applications in environmental chemistry, such as accelerating the oxidation of substituted phenols by potassium permanganate in aqueous solutions.
Wirkmechanismus
The mechanism of action of 3-(Sulfanylmethyl)phenol involves its reactive thiol group, which can participate in various chemical reactions. The thiol group can undergo oxidation, alkylation, and acylation, leading to the formation of different products. These reactions are crucial for the compound’s applications in synthetic organic chemistry and material sciences.
Vergleich Mit ähnlichen Verbindungen
3-(Sulfanylmethyl)phenol is unique due to its combination of a phenol ring and a methylthiol group. Similar compounds include:
4-(Sulfanylmethyl)phenol: Similar structure but with the thiol group at the para position.
2-(Sulfanylmethyl)phenol: Similar structure but with the thiol group at the ortho position.
4-(3-Sulfanylpropyl)-2-isobornyl-6-methylphenol: A more complex structure with additional substituents.
These compounds share similar reactivity patterns but differ in their specific applications and chemical properties.
Eigenschaften
IUPAC Name |
3-(sulfanylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c8-7-3-1-2-6(4-7)5-9/h1-4,8-9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHPNRUFIUTBAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CS |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenyl)-3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxamide](/img/structure/B2631623.png)
![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-6-ethoxypyridine-3-carboxamide](/img/structure/B2631624.png)

![3-[(4-chlorophenyl)(methyl)sulfamoyl]-N-ethylthiophene-2-carboxamide](/img/structure/B2631626.png)
![(3Z)-1-benzyl-3-{[(4-bromophenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2631628.png)
![4-({1-[(2-Methylphenyl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2631629.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2631631.png)




![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide](/img/structure/B2631641.png)
